molecular formula C10H15N5S2 B249561 {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE

{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE

Cat. No.: B249561
M. Wt: 269.4 g/mol
InChI Key: JNDXPTLXJAWTTN-UHFFFAOYSA-N
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Description

{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE is a synthetic organic compound that features a tetrazole ring and a thienylmethyl group. The tetrazole ring is known for its electron-donating and electron-withdrawing properties, making it a versatile component in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazole derivatives .

Scientific Research Applications

{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, particularly for its ability to mimic carboxylic acids.

    Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for receptor-ligand binding. This compound can inhibit enzymes or receptors by mimicking the natural substrate or by binding to the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-3-YL)METHYL]AMINE is unique due to its combination of a tetrazole ring and a thienylmethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H15N5S2

Molecular Weight

269.4 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-3-ylmethyl)propan-1-amine

InChI

InChI=1S/C10H15N5S2/c1-15-10(12-13-14-15)17-5-2-4-11-7-9-3-6-16-8-9/h3,6,8,11H,2,4-5,7H2,1H3

InChI Key

JNDXPTLXJAWTTN-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CSC=C2

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CSC=C2

Origin of Product

United States

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